GAT1 Binding Affinity: Micromolar Engagement Differentiates from Nanomolar Clinical Inhibitor NO-711
The compound binds to human GAT1 with a Ki of 1.10 µM (human GAT1 expressed in HEK293 cells, competitive MS binding assay using NO-711 as unlabeled marker) [1]. For mouse GAT1, the Ki is 1.07 µM under the same assay format, and functional inhibition measured by [³H]GABA uptake yields an IC₅₀ of 3.39 µM [2]. In contrast, the prototypical GAT1 inhibitor NO-711 exhibits a Ki of approximately 95 nM in electrophysiological assays [3]. While the compound is approximately 11-fold less potent than NO-711, its moderate micromolar affinity combined with a distinct pyrazole-cyclobutanol scaffold offers an alternative chemotype for probing GAT1 function without complete transporter blockade, which may be desirable for studying tonic GABAergic modulation at physiologically relevant concentrations [2].
| Evidence Dimension | GAT1 binding affinity (Ki) — human |
|---|---|
| Target Compound Data | Ki = 1.10 µM (1,100 nM) |
| Comparator Or Baseline | NO-711 Ki ≈ 95 nM (rat/human GAT1, electrophysiology) |
| Quantified Difference | ~11.6-fold lower affinity |
| Conditions | Target compound: HEK293 cells expressing human GAT1, LC-ESI-MS-MS competitive binding. Comparator: Dixon plot analysis of GAT1-mediated current inhibition. |
Why This Matters
The compound provides a GAT1-active pyrazole scaffold distinct from the nipecotic acid/oxime class, enabling structure–activity relationship (SAR) exploration around a bromine-substituted pyrazole core rather than the saturated heterocycles of NO-711.
- [1] BindingDB. BDBM50063508 Ki = 1.10E+3 nM for human GAT1 expressed in HEK293 cells. https://ww.bindingdb.org/ (accessed 2026-04-27). View Source
- [2] BindingDB. BDBM50063508 IC₅₀ = 3.39E+3 nM for mouse GAT1 [³H]GABA uptake. https://bindingdb.org/ (accessed 2026-04-27). View Source
- [3] PMC. Fig. 1: Dixon plot yielding Ki = 95 nM for NO-711 inhibition of GAT1. 2010. https://pmc.ncbi.nlm.nih.gov/ (accessed 2026-04-27). View Source
